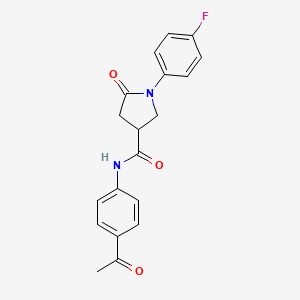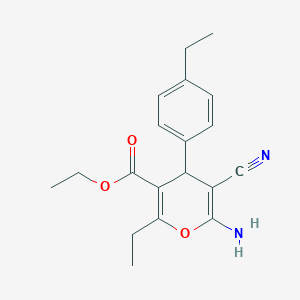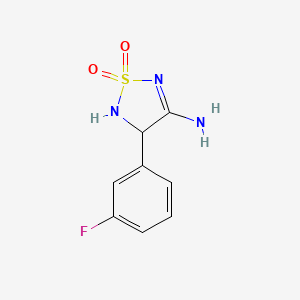
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AFOP-1 is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound is a pyrrolidinecarboxamide derivative and has been synthesized using a unique method.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins involved in cancer cell proliferation, inflammation, and viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cancer cell proliferation, reduce inflammation, and inhibit viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to have a low toxicity profile, making it suitable for various scientific applications.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has various advantages and limitations for lab experiments. The compound has a high purity and yield, making it suitable for various scientific applications. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide also has a low toxicity profile, making it safe for use in lab experiments. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are various future directions for N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide research. The compound has shown promising results in various scientific applications, including anticancer, anti-inflammatory, and antiviral research. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide to improve its yield and purity. Further studies can also be conducted to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. In addition, future research can focus on developing derivatives of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide with improved solubility and bioavailability for various scientific applications.
Conclusion:
In conclusion, N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been synthesized using a unique method and has been shown to have anticancer, anti-inflammatory, and antiviral properties. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has a low toxicity profile and has various advantages and limitations for lab experiments. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, understanding its mechanism of action, and developing derivatives with improved solubility and bioavailability.
Synthesis Methods
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized using a unique method that involves the reaction of 4-acetylphenylhydrazine and 4-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting compound is then subjected to cyclization using 2,4-pentanedione to yield N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been optimized to yield high purity and yield, making it suitable for various scientific applications.
Scientific Research Applications
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory properties and has been tested against various inflammatory diseases. The compound has also been tested for its antiviral properties and has shown promising results against various viruses.
properties
IUPAC Name |
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-12(23)13-2-6-16(7-3-13)21-19(25)14-10-18(24)22(11-14)17-8-4-15(20)5-9-17/h2-9,14H,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRIYEPDASWKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)

![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)


![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
